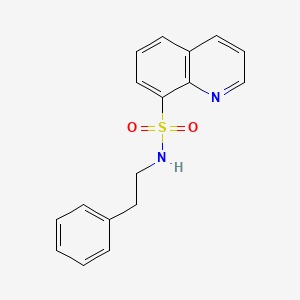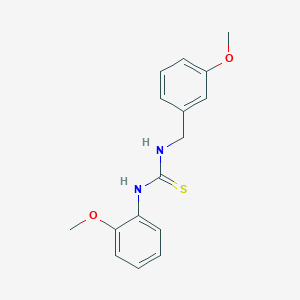
methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate, also known as MIMTC, is a chemical compound that has been extensively studied for its potential applications in scientific research. MIMTC belongs to the thiazole family of compounds and has been found to exhibit a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has also been found to have potential applications in the field of drug delivery, as it can act as a carrier for various drugs.
Mécanisme D'action
The exact mechanism of action of methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate is still not fully understood. However, it has been suggested that methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate exerts its biological effects by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has also been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways.
Biochemical and Physiological Effects:
methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has also been found to exhibit anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has been found to modulate the immune system and enhance the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its wide range of biological activities. methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate has been found to exhibit anticancer, anti-inflammatory, and antioxidant properties, making it a versatile compound for various research applications. However, one of the limitations of using methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its relatively low solubility in water, which may limit its use in certain experiments.
Orientations Futures
For the research on methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate include investigating its potential use in the treatment of neurodegenerative diseases and exploring its potential applications as a drug carrier.
Méthodes De Synthèse
Methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate can be synthesized using a multi-step reaction sequence. The first step involves the condensation of isonicotinic acid with 2-amino-4-methylthiazole to form 2-(isonicotinoylamino)-4-methylthiazole. This intermediate is then reacted with methyl chloroformate in the presence of a base to obtain methyl 2-(isonicotinoylamino)-4-methyl-1,3-thiazole-5-carboxylate. The purity of the final product can be improved by recrystallization.
Propriétés
IUPAC Name |
methyl 4-methyl-2-(pyridine-4-carbonylamino)-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-7-9(11(17)18-2)19-12(14-7)15-10(16)8-3-5-13-6-4-8/h3-6H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNDBQNCWVUXPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CC=NC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196260 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5816875.png)
![N-[4-({[(4-chlorophenyl)amino]carbonyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B5816885.png)

![4-isobutyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5816914.png)
![N-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-2-pyrazinecarboxamide](/img/structure/B5816921.png)



![N'-{[(4-bromo-2-methylphenoxy)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5816941.png)
![4-bromo-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5816952.png)
![N-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B5816965.png)
![2-chloro-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5816966.png)
![N'-{[2-(2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5816972.png)